N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Overview
Description
N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, thiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane and thiazole intermediates. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene, followed by hydrobromination and dehydrobromination to produce the adamantyl intermediate . The thiazole moiety can be synthesized through the reaction of substituted aryl compounds with thioamides under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors to modify the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydride donors, and halogenated compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted adamantane and thiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s stability and bioavailability, while the thiazole and pyridine rings facilitate binding to target enzymes and receptors . This compound can disrupt various biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound with similar adamantane structure but different functional groups.
Adamantane-Derived Schiff Bases: Compounds with adamantane and Schiff base moieties, known for their diverse therapeutic applications.
Thiazole Derivatives: Compounds containing thiazole rings, widely used in medicinal chemistry for their biological activities.
Uniqueness
N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of adamantane, thiazole, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS2/c1-13-19(30-21(25-13)17-3-2-4-24-11-17)20(28)27-22-26-18(12-29-22)23-8-14-5-15(9-23)7-16(6-14)10-23/h2-4,11-12,14-16H,5-10H2,1H3,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZDTBHVGYFJPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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